molecular formula C19H19N3O4 B2710593 3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2-oxopiperidin-1-yl)phenyl]urea CAS No. 1206986-20-0

3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2-oxopiperidin-1-yl)phenyl]urea

Cat. No.: B2710593
CAS No.: 1206986-20-0
M. Wt: 353.378
InChI Key: NKBUDSGGAPHCOT-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2-oxopiperidin-1-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2-oxopiperidin-1-yl)phenyl]urea typically involves the reaction of a benzo[d][1,3]dioxole derivative with a phenylurea derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2-oxopiperidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2-oxopiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-phenylurea: A simpler derivative with similar structural features.

    3-(2-Oxopiperidin-1-yl)phenylurea: Another related compound with a different substitution pattern.

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2-oxopiperidin-1-yl)phenyl]urea is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18-6-1-2-9-22(18)15-5-3-4-13(10-15)20-19(24)21-14-7-8-16-17(11-14)26-12-25-16/h3-5,7-8,10-11H,1-2,6,9,12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBUDSGGAPHCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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